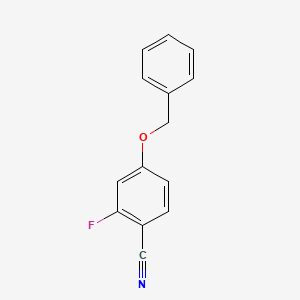

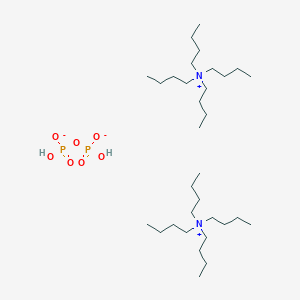

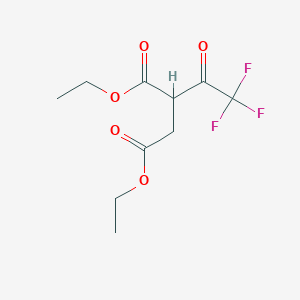

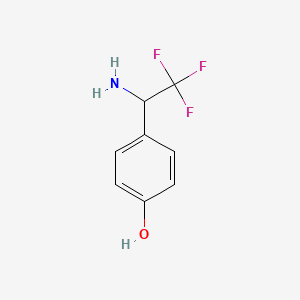

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

カタログ番号 B1280488

CAS番号:

38229-80-0

分子量: 376.2 g/mol

InChIキー: GXARGJWDSNIGDI-DHGKCCLASA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside, also known as BAPG, is a chemical compound that is commonly used in scientific experiments. It is a product for proteomics research . This compound is widely used in the biomedical industry for the synthesis of various drugs targeting specific diseases .

Physical And Chemical Properties Analysis

The predicted boiling point of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 642.1±55.0 °C and its predicted density is 1.65±0.1 g/cm3 . The pKa value is predicted to be 12.88±0.70 .科学的研究の応用

Synthesis and Biological Applications

- 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside and its derivatives have been utilized in the synthesis of various compounds with potential biological applications. For example, 2-Acetamido-2-deoxy-D-glucose hydrochloride has been used in the preparation of certain glycosides showing promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).

Chemical Synthesis Methods

- The compound has been a key player in the chemical synthesis of various glycosides and derivatives. For instance, the synthesis of 2-acetamido-2-deoxy-alpha-D-glucopyranose 4-phosphate has been described using a derivative of 2-acetamido-2-deoxy-D-glucose (Bundle & Jennings, 1974). Similarly, methods for preparing glycosides of 2-acetamido-2-deoxy-d-glucopyranose have been developed, which are crucial in creating various biochemical compounds (Burger et al., 1983).

Role in Glycoside Synthesis

- This chemical has been instrumental in the synthesis of phenyl and p-nitrophenyl glycosides, showcasing its versatility in the creation of complex sugar derivatives (Rana et al., 1982). These synthesized compounds are significant in studying carbohydrate-based interactions in biological systems.

Research in Enzyme Assays

- In enzyme research, derivatives of 4-Bromophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside have been used to develop modified assay procedures. For example, synthetic glycosides have been employed for the determination of specific enzyme activities, which is crucial in biochemical research (Sykes et al., 1983).

Contributions to Immunology

- In the field of immunology, derivatives of this compound have been synthesized for the preparation of immunogens. These immunogens are significant in understanding immune responses and developing vaccines or therapeutic agents (Ekborg et al., 1982).

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARGJWDSNIGDI-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474527 |

Source

|

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

38229-80-0 |

Source

|

| Record name | 4-Bromophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(R,R)-i-Pr-DUPHOS

136705-65-2

4-(1-Amino-2,2,2-trifluoroethyl)phenol

1187928-59-1

3-(Benzyloxy)cyclohexanone

123990-98-7

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)